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Cat. No.: B6354270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Endo-BCN-O-PNB (endo-Bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate) is a highly reactive,

amine-specific click chemistry reagent designed for bioconjugation via Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of an

azide-modified biomolecule to the BCN moiety without the need for a cytotoxic copper catalyst,

making it ideal for applications in complex biological systems.[1][2] The endo stereoisomer of

BCN is reported to be more reactive in SPAAC reactions compared to its exo counterpart.[3]

The key features of endo-BCN-O-PNB include a strained bicyclononyne (BCN) group for the

SPAAC reaction and a p-nitrophenyl (PNP) carbonate group, which is an excellent leaving

group for efficient reaction with primary amines on biomolecules such as proteins and peptides.

[4][5] This two-step approach first involves the introduction of the BCN handle onto an amine-

containing biomolecule, followed by the highly specific and efficient SPAAC reaction with an

azide-functionalized molecule of interest. This reagent is particularly useful for the synthesis of

complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis

Targeting Chimeras).

Chemical Properties and Reactivity
Endo-BCN-O-PNB is a solid, typically white to off-white, with good solubility in organic solvents

such as DMSO and DMF. The p-nitrophenyl carbonate group is susceptible to hydrolysis,
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particularly at higher pH. Therefore, it is crucial to handle the reagent in anhydrous conditions

and use it promptly after dissolution. The stability of p-nitrophenyl esters is generally higher in

acidic to neutral aqueous solutions and they are more rapidly cleaved under basic conditions.

The bioconjugation process involves two key reactions:

Amine Acylation: The primary amine of a biomolecule attacks the carbonyl carbon of the p-

nitrophenyl carbonate, leading to the formation of a stable carbamate linkage and the

release of p-nitrophenol. This reaction is most efficient at a slightly alkaline pH (typically 7.5-

8.5).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained triple bond of the BCN

moiety reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable

triazole linkage. This reaction is bioorthogonal and proceeds efficiently under physiological

conditions.

Quantitative Data
The efficiency and kinetics of bioconjugation with endo-BCN-O-PNB are influenced by several

factors, including the specific reactants, solvent, temperature, and pH. The following tables

summarize key quantitative data for SPAAC reactions involving BCN.

Parameter Value Conditions Reference

Second-Order Rate

Constant (k₂) of endo-

BCN with Benzyl

Azide

0.29 M⁻¹s⁻¹ CD₃CN/D₂O (1:2)

Second-Order Rate

Constant (k₂) of exo-

BCN with Benzyl

Azide

0.19 M⁻¹s⁻¹ CD₃CN/D₂O (1:2)
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Buffer pH

Second-Order Rate

Constant (M⁻¹s⁻¹)

with DBCO*
Reference

PBS 7.0 0.32 - 0.85

HEPES 7.0 0.55 - 1.22

MES 5.0 - 6.0 Varies

Borate 8.0 - 10.0 Varies

DMEM 7.4 0.59 - 0.97

RPMI 7.4 0.27 - 0.77

*Note: While this data is for DBCO, it provides a general understanding of buffer effects on

SPAAC rates. Higher pH values generally increase SPAAC reaction rates, except in HEPES

buffer.

Experimental Protocols
Protocol 1: Modification of a Protein with endo-BCN-O-
PNB
This protocol describes the introduction of the BCN moiety onto a protein using endo-BCN-O-
PNB.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

endo-BCN-O-PNB

Anhydrous DMSO or DMF

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette for purification
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Procedure:

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an

amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris),

perform a buffer exchange.

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of endo-
BCN-O-PNB in anhydrous DMSO or DMF.

Reaction Setup: Add a 10-20 fold molar excess of the endo-BCN-O-PNB stock solution to

the protein solution. The final concentration of the organic solvent should be kept below 10%

(v/v) to minimize protein denaturation.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle agitation.

Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume

any unreacted endo-BCN-O-PNB. Incubate for 30 minutes at room temperature.

Purification: Remove excess reagent and byproducts by size-exclusion chromatography

(e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol details the conjugation of the BCN-modified protein to an azide-containing

molecule.

Materials:

BCN-modified protein (from Protocol 1)

Azide-containing molecule of interest

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:
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Reaction Setup: Mix the BCN-modified protein with a 1.5 to 5-fold molar excess of the azide-

containing molecule in the reaction buffer.

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The

reaction time may require optimization based on the specific reactants.

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion

chromatography, affinity chromatography, or dialysis to remove unreacted azide-containing

molecules.

Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass

spectrometry, and functional assays to confirm successful conjugation and retention of

biological activity.

Visualizations

Step 1: BCN Modification

Step 2: SPAAC Reaction Step 3: Purification & Analysis
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Caption: Experimental workflow for bioconjugation using endo-BCN-O-PNB.

Caption: Chemical reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC).
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Troubleshooting Guide
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Problem Possible Cause Suggested Solution

Low Yield of BCN-modified

Protein

Hydrolysis of endo-BCN-O-

PNB: Reagent exposed to

moisture or dissolved in

aqueous buffer for too long.

Prepare fresh stock solutions

of endo-BCN-O-PNB in

anhydrous DMSO or DMF

immediately before use.

Minimize the time the reagent

is in an aqueous environment

before reacting with the

protein.

Suboptimal pH: Reaction pH is

too low for efficient amine

acylation.

Ensure the reaction buffer is at

a pH between 7.5 and 8.5.

Presence of primary amines in

the buffer: Buffers like Tris or

glycine compete with the

protein for the reagent.

Perform a buffer exchange to

an amine-free buffer (e.g.,

PBS) before the reaction.

Low Yield of Final

Bioconjugate

Inefficient SPAAC reaction:

Insufficient incubation time or

suboptimal temperature.

Increase the incubation time

and/or temperature (e.g., from

4°C to room temperature or

37°C).

Steric hindrance: The azide or

BCN moiety is not easily

accessible.

Consider using a linker with a

PEG spacer to increase the

distance between the

biomolecule and the reactive

group.

Precipitation of Protein during

Reaction

High concentration of organic

solvent: DMSO or DMF can

denature the protein.

Keep the final concentration of

the organic solvent below 10%

(v/v).

Hydrophobicity of the

conjugate: The attached

molecule is highly

hydrophobic.

Use a more hydrophilic version

of the azide-containing

molecule or a BCN reagent

with a PEG spacer.
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Non-specific Binding
Reactive impurities in

reagents:

Ensure high purity of all

reagents.

Inappropriate purification

method:

Use a purification method that

effectively separates the

desired conjugate from

unreacted components and

byproducts. Size-exclusion

chromatography is often

effective.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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